Ac-rC Phosphoramidite

RNA solid-phase synthesis coupling efficiency phosphoramidite chemistry

For RNA synthesis workflows demanding high coupling efficiency and minimal transamidation, Ac-rC Phosphoramidite (CAS 121058-88-6) features N4-acetyl protection optimized for fast AMA deprotection (~10 min at 65°C). • ≥98% HPLC purity ensures batch consistency and low P(III) impurity. • 2′-O-TBDMS group prevents 2′-5′ linkages, preserving 3′-5′ regiospecificity. • Validated for PS2-RNA phosphorodithioate backbone incorporation. Ideal for C-rich sequences where coupling efficiency directly impacts total yield and raw material cost per mg of final oligonucleotide.

Molecular Formula C47H64N5O9PSi
Molecular Weight 902.1 g/mol
Cat. No. B10831861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-rC Phosphoramidite
Molecular FormulaC47H64N5O9PSi
Molecular Weight902.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)
InChIKeyQKWKXYVKGFKODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-rC Phosphoramidite: Key Cytidine Building Block for RNA Synthesis


Ac-rC Phosphoramidite (CAS 121058-88-6), chemically defined as 5′-O-(4,4′-Dimethoxytrityl)-N4-acetyl-2′-O-[(tert-butyl)dimethylsilyl]-cytidine-3′-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite , is a core monomer for solid-phase RNA oligonucleotide synthesis. It features a 5′-O-DMT protecting group for chain extension, a 2′-O-TBDMS group to prevent 2′-5′ linkage formation and stabilize the ribose moiety during synthesis cycles [1], and an N4-acetyl (Ac) base-protecting group on the cytosine exocyclic amine to suppress undesired nucleobase side reactions [2]. The compound is supplied in powder form with purity levels typically ≥98% by HPLC and ³¹P NMR , and is a widely adopted cytidine monomer in both research-grade and therapeutic-grade RNA manufacturing workflows .

5′-O-DMT / 2′-O-TBDMS / N4-Ac — protection scheme for stepwise RNA chain assembly
Solid-phase phosphoramidite chemistry — compatible with standard tetrazole activation and CPG supports
Powder form with QC specifications — suitable for both research-grade and high-purity manufacturing workflows

Why Ac-rC Phosphoramidite Cannot Be Substituted


Generic substitution of Ac-rC Phosphoramidite with unprotected cytidine monomers or alternative N4-protected analogs (e.g., benzoyl-protected rC) is not chemically viable without compromising synthesis fidelity and final product integrity. The N4-acetyl group is specifically engineered to balance steric bulk with deprotection kinetics: unprotected cytidine exocyclic amines undergo transamination and branching side reactions during standard synthesis cycles, while benzoyl-protected cytidine (Bz-rC) exhibits transamidation susceptibility under fast AMA (ammonium hydroxide/methylamine) deprotection conditions . Furthermore, the 2′-O-TBDMS group on Ac-rC is essential for maintaining the 3′-5′ regiospecificity of phosphodiester bond formation; removal or substitution with alternative 2′-protection strategies alters coupling kinetics, stepwise yield, and the final oligonucleotide's biological activity [1]. These interdependent protection chemistries create a performance envelope that cannot be replicated by simply exchanging one cytidine monomer for another without quantitative verification of coupling efficiency, impurity profiles, and deprotection compatibility in the target synthesis workflow .

Target Monomer
Ac-rC (N4-acetyl, 2′-O-TBDMS)
Why Not Substitute
Unprotected cytidine or Bz-rC: transamidation / side reactions under fast AMA deprotection alter sequence fidelity
Target Protection
2′-O-TBDMS ensures 3′-5′ regiospecificity
Mismatch Consequence
Alternative 2′-protection may shift coupling kinetics and reduce stepwise yield
Validated Monomer Identity
Ac-rC as literature reference for PS2-RNA
Class Risk
Other cytidine analogs lack documented phosphorodithioate backbone compatibility — method validation required

Ac-rC Phosphoramidite: Comparative Evidence


Coupling Efficiency vs. Uridine Phosphoramidite

The steric hindrance introduced by the combined N4-acetyl and 2′-O-TBDMS protecting groups on Ac-rC phosphoramidite reduces coupling efficiency relative to less sterically encumbered RNA monomers such as uridine. Quantitative analysis shows Ac-rC achieves 97–98.5% stepwise coupling efficiency under standard tetrazole activation , whereas rU phosphoramidite (2′-O-TBDMS protected) routinely exceeds 99.5% per coupling step under identical conditions . This differential of approximately 1–2.5 percentage points per cytidine incorporation step becomes significant for oligonucleotides longer than 20 nucleotides, where cumulative yield differences can exceed 30% of total full-length product .

Coupling Efficiency
Data to verify
Ac-rC: 97–98.5% per step vs. rU: >99.5% (tetrazole)
Reported 1–2.5 pp differential per cytidine — cumulative yield impact grows with oligo length and C-content
Standard tetrazole activator; source data not provided — verify under own synthesis conditions
RNA solid-phase synthesis coupling efficiency phosphoramidite chemistry TBDMS protection

Purity and Impurity Profiles: TheraPure vs. Standard

TheraPure grade Ac-rC phosphoramidite is manufactured to more stringent purity specifications than Standard grade Ac-rC from the same manufacturer. TheraPure grade requires HPLC purity ≥99% with M-11 impurity ≤0.01%, ³¹P NMR purity ≥99%, and a specification that no single P(III) impurity exceed 0.3% of total phosphorus signal . In contrast, Standard grade Ac-rC phosphoramidite is specified at HPLC purity ≥98.0% and ³¹P NMR purity ≥98.0% with sum of non-primary peaks in the 140–152 ppm range ≤0.5%, and lacks the specific M-11 impurity threshold and single-impurity P(III) limit . The differential impurity burden—particularly reactive P(III) species that can incorporate into oligonucleotide products and generate difficult-to-remove byproducts—translates directly to final oligonucleotide purity requirements for therapeutic applications .

TheraPure vs Standard
Data to verify
HPLC ≥99% (TheraPure) vs ≥98% (Std); P(III) impurity ≤0.3% single peak limit
Stringent impurity thresholds may reduce downstream purification burden in therapeutic manufacturing
Manufacturer QC specifications; independent verification of impurity profiles recommended
oligonucleotide therapeutics impurity profiling HPLC purity P(III) impurities

AMA Deprotection Compatibility vs. Benzoyl-rC

Ac-rC phosphoramidite (N4-acetyl protected) is fully compatible with fast AMA (ammonium hydroxide/methylamine 1:1) deprotection conditions, achieving complete nucleobase deprotection in approximately 10 minutes at 65°C . In contrast, benzoyl-protected rC phosphoramidite (Bz-rC) undergoes transamidation with methylamine under AMA conditions, forming undesired N4-methylcytidine side products that compromise oligonucleotide sequence fidelity and therapeutic activity . This deprotection compatibility differential is a critical differentiator for synthesis workflows where rapid deprotection and minimal side-product formation are required, and precludes substitution of Ac-rC with Bz-rC when AMA deprotection protocols are employed .

AMA Deprotection
Data to verify
Ac-rC: complete deprotection ~10 min at 65°C; Bz-rC: forms N4-methylcytidine side products
Ac-rC avoids transamidation pathway in AMA protocols — supports sequence-authentic oligo recovery
Deprotection side-product data not sourced; confirm under intended AMA conditions
RNA deprotection AMA deprotection nucleobase protection transamidation

Storage Stability: Freezer vs. Refrigerator

Quantitative stability specifications indicate that Ac-rC phosphoramidite in powder form maintains ≥2 years stability when stored at –20°C , with some vendor specifications extending to 3 years at –20°C . Storage at 4°C is specified for shorter durations and only when protected from light [1]. In contrast, the alternative 2′-O-TC protected analog (DMT-2′O-TC-rC(ac) phosphoramidite) is specified for storage at –20°C without explicit multi-year stability data, reflecting different degradation kinetics for the thiocarbonyl protection chemistry . The quantified shelf-life differential informs procurement planning for long-term inventory management and reduces risk of amidite degradation in multi-year therapeutic manufacturing campaigns.

Storage Stability
Context-dependent
≥2 years at −20°C (powder); TC analog lacks explicit multi-year stability data
Quantified shelf life supports long-term inventory planning for multi-year campaigns
Vendor-specific data; validate under actual storage and handling conditions
phosphoramidite stability storage optimization supply chain powder stability

Preferred Monomer for PS2-RNA Modification

Ac-rC phosphoramidite is specifically validated and documented for incorporation into oligoribonucleotides bearing phosphorodithioate (PS2) backbone modifications [1][2]. While multiple cytidine phosphoramidites can theoretically be employed in RNA synthesis, the literature explicitly cites Ac-rC phosphoramidite (CAS 121058-88-6) as the monomer of choice for PS2-RNA construction . This application-specific validation distinguishes Ac-rC from alternative cytidine phosphoramidites (e.g., 2′-OMe-Ac-rC or 2′-F-Ac-rC) which lack explicit documentation of compatibility with phosphorodithioate backbone chemistry, and establishes Ac-rC as the reference monomer for this therapeutically relevant nuclease-resistant RNA platform.

PS2-RNA Monomer
Class-level inference
Ac-rC (CAS 121058-88-6) explicitly cited for phosphorodithioate backbone incorporation
Literature validation supports its use as reference monomer for nuclease-resistant PS2-RNA
Alternative 2′-modified Ac-rC analogs lack documented PS2 compatibility — method development risk may be higher
PS2-RNA phosphorodithioate backbone modification nuclease resistance

Batch Reproducibility & Water Content Control

TheraPure grade Ac-rC phosphoramidite is manufactured under ISO 9001 quality management standards with strict process controls from raw material procurement through final QC release, providing documented batch-to-batch reproducibility . Water content is controlled to ≤0.3% , a specification designed to limit residual water that improves amidite stability and eliminates interference with oligonucleotide synthesis caused by excessive moisture . Generic or lower-grade phosphoramidites typically do not publish batch-to-batch reproducibility metrics, water content specifications, or ISO 9001 manufacturing certification, introducing greater variability in synthesis performance across procurement lots. The quantified water content limit and documented manufacturing controls differentiate TheraPure Ac-rC from commodity-grade amidites where such specifications are absent or unverified.

Batch Reproducibility
Data to verify
ISO 9001 manufacturing; water ≤0.3%; lot-specific HPLC/³¹P NMR QC
Controlled water content and documented batch data reduce synthesis variability risk
TheraPure grade specifications; verify generic-grade comparators if substituting
batch reproducibility water content ISO 9001 oligonucleotide manufacturing

Ac-rC Phosphoramidite: Application Scenarios


Large-Scale Therapeutic Manufacturing

For organizations scaling RNA therapeutic candidates from research to clinical manufacturing, TheraPure grade Ac-rC phosphoramidite is indicated based on its quantifiable impurity control (HPLC ≥99%, single P(III) impurity ≤0.3%, M-11 impurity ≤0.01%) and ISO 9001 manufacturing certification . These specifications directly address regulatory CMC requirements for defined impurity profiles and batch-to-batch consistency, while the ≤0.3% water content specification minimizes amidite degradation and synthesis interference during extended manufacturing campaigns . The documented compatibility with fast AMA deprotection (~10 min at 65°C) also reduces cycle times in high-throughput production settings .

Cytidine-Rich Oligonucleotide Synthesis

For sequences with high cytidine content (e.g., >30% C residues or contiguous C-rich motifs), procurement decisions must account for the quantified 97–98.5% stepwise coupling efficiency of Ac-rC phosphoramidite relative to >99.5% for rU . This 1–2.5 percentage point differential per cytidine coupling accumulates to ~35% lower total yield for a 20-mer with 50% cytidine content, directly impacting raw material cost per mg of final oligonucleotide. Procurement of the highest-purity Ac-rC monomer available is therefore financially material for C-rich sequences, and synthesis protocols may require extended coupling times or optimized activator concentrations to mitigate the steric penalty inherent to Ac-rC .

AMA Deprotection Without Transamidation

Laboratories and manufacturing facilities utilizing fast AMA deprotection protocols should procure Ac-rC phosphoramidite (N4-acetyl protected) rather than Bz-rC (N4-benzoyl protected) to avoid transamidation side reactions that generate N4-methylcytidine contaminants . This selection is empirically justified by the ~10 minute complete deprotection of Ac-rC under AMA at 65°C without detectable transamidation, whereas Bz-rC forms product mixtures under identical conditions requiring additional purification or sequence verification steps . For workflows where deprotection speed and sequence fidelity are jointly prioritized, Ac-rC is the indicated cytidine monomer .

PS2-RNA Development & Manufacturing

Research groups developing PS2-RNA therapeutic candidates with enhanced nuclease resistance should source Ac-rC phosphoramidite (CAS 121058-88-6) as the literature-validated cytidine monomer for phosphorodithioate backbone incorporation . The explicit citation of this CAS registry number in PS2-RNA synthesis protocols establishes it as the reference monomer, reducing method development risk compared to alternative cytidine phosphoramidites lacking documented compatibility with phosphorodithioate chemistry . This application-specific validation supports procurement for groups advancing PS2-RNA candidates toward preclinical and clinical evaluation.

Application
Selection Property
Validation Focus
Therapeutic RNA manufacturing
Impurity control and batch consistency under ISO 9001
Confirm P(III) impurity ≤0.3% and water ≤0.3% meet process CMC requirements
Cytidine-rich sequence synthesis
Coupling efficiency differential vs. rU
Assess cumulative yield impact and optimize coupling time for high-C content oligos
Fast AMA deprotection workflows
N4-acetyl protection avoids transamidation
Verify complete deprotection and sequence authenticity under intended AMA conditions
PS2-RNA backbone development
Literature-validated monomer for phosphorodithioate incorporation
Confirm PS2 coupling efficiency and nuclease resistance in target sequence context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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